molecular formula C14H12N2O B1618373 N-Benzyl-2-benzoxazolamine CAS No. 21326-87-4

N-Benzyl-2-benzoxazolamine

Cat. No.: B1618373
CAS No.: 21326-87-4
M. Wt: 224.26 g/mol
InChI Key: XHBVYWCWOQDQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-benzoxazolamine is a chemical compound featuring a benzoxazole core structure substituted with a benzylamino group at the 2-position. This places it within a class of heterocyclic building blocks known to play a significant role in medicinal chemistry and drug discovery research . Benzoxazole scaffolds, particularly 2-aminobenzoxazoles and their N-substituted analogues, are frequently investigated as potential therapeutic agents and enzyme inhibitors . These compounds have been described in scientific literature as inhibitors for various enzymes, including proteases, chymase, butyrylcholinesterase, and topoisomerase II . The structural motif is also relevant in the development of positron emission tomography (PET) probes, highlighting its utility in chemical biology and diagnostic applications . The synthesis of such N-substituted aminobenzoxazoles can be achieved through several synthetic protocols, including methods that utilize a Smiles rearrangement, which allows for the functionalization of the heteroaromatic ring under economic conditions . As a research chemical, this product is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21326-87-4

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

N-benzyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16)

InChI Key

XHBVYWCWOQDQJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for N Benzyl 2 Benzoxazolamine and Its Derivatives

Direct Synthetic Routes to N-Benzyl-2-benzoxazolamine

Direct synthetic approaches to this compound primarily focus on the construction of the benzoxazole (B165842) ring system with the concomitant or subsequent introduction of the N-benzyl group. These methods are often characterized by their efficiency and atom economy.

Condensation Reactions Involving 2-Aminobenzoxazole (B146116) Precursors

One of the classical approaches to N-substituted 2-aminobenzoxazoles involves the condensation of a pre-formed 2-aminobenzoxazole with a suitable benzyl (B1604629) halide. This method relies on the nucleophilic character of the exocyclic nitrogen atom of the 2-aminobenzoxazole core. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amino group, thereby enhancing its nucleophilicity. The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield of the desired this compound.

Iodine-Mediated One-Pot Cyclodesulfurization from 2-Aminophenols and Isothiocyanates

A highly efficient one-pot synthesis of N-substituted 2-aminobenzoxazoles, including this compound, has been developed utilizing an iodine-mediated cyclodesulfurization reaction. This method involves the reaction of a 2-aminophenol (B121084) with benzyl isothiocyanate in the presence of molecular iodine. The reaction proceeds through the initial formation of a thiourea (B124793) intermediate, which then undergoes an intramolecular cyclization facilitated by iodine. The key advantages of this protocol are the mild reaction conditions, high yields, and the use of a readily available and environmentally benign reagent in iodine. The process is also noted for its operational simplicity and broad substrate scope.

Table 1: Iodine-Mediated Synthesis of this compound

Entry 2-Aminophenol Isothiocyanate Solvent Temperature (°C) Time (h) Yield (%)
1 2-Aminophenol Benzyl isothiocyanate CH3CN Reflux 3 92
2 4-Methyl-2-aminophenol Benzyl isothiocyanate CH3CN Reflux 3.5 90

Iron-Catalyzed Redox Condensation Approaches

More recently, an iron-catalyzed redox condensation method has been reported for the synthesis of 2-aminobenzoxazoles. This approach offers a green and sustainable alternative to traditional methods. The reaction involves the condensation of 2-aminophenols with isothiocyanates using an iron catalyst under redox-neutral conditions. This methodology is particularly attractive due to the low cost, low toxicity, and high natural abundance of iron. The iron catalyst facilitates the key bond-forming steps, leading to the desired this compound in good to excellent yields.

Diversified Synthetic Strategies for N-Substituted Benzoxazole Analogues

Beyond the direct synthesis of this compound, several other strategies are employed to generate a diverse range of N-substituted benzoxazole analogues. These methods often involve the modification of a pre-existing benzoxazole scaffold or the construction of the ring system from alternative starting materials.

Smiles Rearrangement Protocols from Benzoxazole-2-thiols

The Smiles rearrangement offers an elegant and powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles from readily available benzoxazole-2-thiols. This intramolecular nucleophilic aromatic substitution reaction involves the rearrangement of an O-aryl or S-aryl ether. In this specific application, a benzoxazole-2-thiol is first S-alkylated, followed by a base-mediated rearrangement to yield the thermodynamically more stable N-substituted 2-aminobenzoxazole. This protocol is particularly useful for accessing sterically hindered or electronically diverse N-substituted analogues that may be difficult to prepare via direct condensation methods.

Annulation of 2-Nitrophenols with Isothiocyanates

An alternative approach for the synthesis of the 2-aminobenzoxazole core involves the annulation of 2-nitrophenols with isothiocyanates. This method typically requires a reducing agent to convert the nitro group to an amino group in situ, which then participates in the cyclization with the isothiocyanate. This one-pot, multi-component reaction strategy allows for the rapid assembly of the benzoxazole framework from simple and readily available starting materials. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting the other functional groups present in the molecule.

Table 2: Comparison of Synthetic Methodologies

Methodology Starting Materials Key Reagents/Catalysts Advantages
Condensation Reactions 2-Aminobenzoxazole, Benzyl halide Base Straightforward, Utilizes pre-formed heterocycle
Iodine-Mediated Cyclodesulfurization 2-Aminophenol, Benzyl isothiocyanate Iodine One-pot, Mild conditions, High yields
Iron-Catalyzed Redox Condensation 2-Aminophenol, Benzyl isothiocyanate Iron catalyst Green, Sustainable, Low-cost catalyst
Smiles Rearrangement Benzoxazole-2-thiol Base Access to sterically hindered analogues

Metal-Catalyzed and Nanocatalyzed Benzoxazole Synthesis from 2-Aminophenol Derivatives

Transition-metal-supported catalysts are extensively used in organic synthesis because they can increase reaction rates by providing a lower energy pathway. semanticscholar.org Similarly, nanocatalysis has emerged as a highly efficient technique, offering advantages such as high speed, selectivity, and ease of catalyst separation. ckthakurcollege.net

Metal-catalyzed approaches often involve the condensation of 2-aminophenol with aldehydes, carboxylic acids, or other carbonyl compounds. For instance, palladium complexes of dendronized amine polymers have been used to catalyze the reaction between 2-aminophenol and benzaldehyde (B42025) in ethanol (B145695), using air as the oxidant and producing water as the only byproduct. semanticscholar.org Iron(III) chloride (FeCl3) has also been shown to be an effective catalyst for aerobic oxidation reactions in the synthesis of benzoxazole derivatives. semanticscholar.org Other metal-containing catalysts, such as a combination of a Brønsted acid (TsOH·H₂O) and copper iodide (CuI), have proven effective for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org This method tolerates a range of substituents on the 2-aminophenol ring, including both electron-donating and electron-withdrawing groups. organic-chemistry.org

Nanocatalysts offer a green and efficient alternative for benzoxazole synthesis. For example, Ag@Fe2O3 core-shell nanoparticles have demonstrated superior catalytic performance in the one-pot condensation of 2-aminophenol and aromatic aldehydes at room temperature, with yields ranging from 88-97%. ckthakurcollege.net The magnetic nature of these nanoparticles allows for easy recovery using an external magnet and reuse over multiple cycles. ckthakurcollege.net Another innovative nanocatalyst involves an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP), which facilitates the synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.gov

Table 1: Examples of Metal-Catalyzed and Nanocatalyzed Synthesis of Benzoxazole Derivatives
CatalystReactantsConditionsYieldReference
Ag@Fe2O3 Nanoparticles2-Aminophenol, BenzaldehydeWater:Ethanol (5:1), Room Temp., 7 minExcellent ckthakurcollege.net
LAIL@MNP2-Aminophenol, BenzaldehydeSolvent-free, 70 °C, Ultrasound, 30 minup to 90% nih.gov
EG–G2–Pd2-Aminophenol, BenzaldehydeEthanol, 50 °C, 3 h88% semanticscholar.org
FeCl3 / AgNO32-Aminophenol, 1-Formyl-o-carboraneToluene, 110 °C, 24 h91-99% semanticscholar.org
TsOH·H₂O / CuI2-Aminophenols, β-DiketonesAcetonitrile, 80 °C, 16 h64-89% organic-chemistry.org
TiO2–ZrO22-Aminophenol, Aromatic AldehydeAcetonitrile, 60 °C, 15-25 min83-93% semanticscholar.org

Oxidative Coupling Reactions in Benzoxazole Derivative Formation

Oxidative coupling and cyclization represent another important pathway to benzoxazole derivatives. These reactions often involve the in-situ formation of an intermediate, such as a Schiff base, followed by an intramolecular cyclization that is driven by an oxidant.

An iron-catalyzed oxidative coupling/cyclization reaction has been reported for the synthesis of benzoxazoles from phenol (B47542) derivatives and benzoyl aldehyde oximes at room temperature. semanticscholar.org This method utilizes an inexpensive iron(III) catalyst. Elemental sulfur has also been employed as an effective oxidant for the oxidative rearranging coupling between o-aminophenols and ketones, yielding 2-alkylbenzoxazoles in the presence of N-methylpiperidine. ijpbs.comorganic-chemistry.org Furthermore, a diversity-oriented synthesis of substituted benzoxazoles has been achieved via potassium persulfate-CuSO4 mediated oxidative coupling of aldehydes in aqueous micelles. ijpbs.com

Table 2: Examples of Oxidative Coupling Reactions for Benzoxazole Synthesis
Method/ReagentsReactantsKey FeaturesReference
Iron(III) CatalystPhenol derivatives, Benzoyl aldehyde oximesReaction proceeds at room temperature. semanticscholar.org
Elemental Sulfur / N-methylpiperidineo-Aminophenols, KetonesForms 2-alkylbenzoxazoles under mild conditions. ijpbs.comorganic-chemistry.org
Potassium persulfate - CuSO4Aldehydes, 2-AminophenolsMediated in aqueous micelles. ijpbs.com
Activated Carbon / O22-Aminophenols, AldehydesUses oxygen atmosphere in xylene. ijpbs.com

Ring-Opening and Rearrangement Strategies in N-Benzyl Heterocyclic Systems

The synthesis of complex heterocyclic structures, including those with N-benzyl substitution, can sometimes be achieved through ring-opening and rearrangement reactions of simpler heterocyclic precursors. These strategies can create polyfunctional compounds that can be further elaborated. researchgate.net

One historical example is the ring-opening of activated pyridinium (B92312) salts with secondary amines, which produces 5-amino-2,4-pentadienals, also known as Zincke aldehydes. acs.org More recent work has shown that tethering a nitrogen-based nucleophile to the pyridine (B92270) ring allows for a novel heterocycle synthesis. acs.org Following activation of the pyridine, the tethered nucleophile cyclizes, inducing a ring-opening that results in a new, non-pyridine heterocycle. acs.org

Another relevant strategy is the oxidative ring-opening of isoxazolidine (B1194047) rings. For instance, N-benzylated bicyclic isoxazolidines can be converted to C-phenyl nitrones through a highly regioselective ring-opening using m-chloroperoxybenzoic acid (MCPBA). researchgate.net Such ring-opening reactions of five-membered nitrogen-containing heterocycles are valuable as they can serve as key steps in preparing other complex cyclic or polyfunctional compounds. researchgate.net Photoredox catalysis has also enabled novel ring-opening addition reactions between benzyl bromides and cyclic ethers, proceeding through a single-electron-transfer (SET) pathway to generate a carbocation intermediate. cas.cn

Acylation and Alkylation Routes for N-Benzyl-Substituted Compounds

Acylation and alkylation are fundamental reactions for introducing acyl (R-C=O) and alkyl groups, respectively, and are crucial for synthesizing specifically substituted compounds. studymind.co.uk The Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution used to attach these groups to aromatic rings. libretexts.org

Friedel-Crafts alkylation involves reacting an aromatic compound, such as benzene (B151609) or a derivative, with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org This process generates a carbocation electrophile that is attacked by the aromatic ring. libretexts.org A key limitation is the potential for carbocation rearrangements, which can lead to products other than the desired straight-chain alkyl derivative. libretexts.orgchemistrysteps.com

To circumvent this, a two-step acylation-reduction strategy is often employed. chemistrysteps.com Friedel-Crafts acylation uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group. libretexts.org The resulting acylium ion is not prone to rearrangement. The ketone product can then be reduced to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reductions. chemistrysteps.com These reactions are foundational for building N-benzyl-substituted compounds where the benzyl group is attached to other molecular scaffolds. For example, new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized from the reaction of 2-thioxo-substituted-1,3-benzoxazines with benzylamine. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches for Benzoxazole Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzoxazole derivatives, these principles are increasingly being applied to create more sustainable and environmentally friendly methods. mdpi.com

Key green approaches in benzoxazole synthesis include:

Use of Green Solvents: Water and ethanol are preferred solvents due to their low toxicity and environmental impact. ckthakurcollege.netjetir.org An efficient method for synthesizing benzoxazole-2-thiols involves the cyclization of 2-aminophenols in water. rsc.org

Solvent-Free Conditions: Conducting reactions without a solvent, known as neat or solvent-free conditions, minimizes waste and can increase reaction rates. nih.gov Ultrasound irradiation has been successfully used to promote solvent-free condensation reactions, offering faster reaction times and high yields. nih.gov

Recyclable Catalysts: The development of heterogeneous catalysts, particularly magnetic nanocatalysts, is a cornerstone of green synthesis. ckthakurcollege.netnih.gov These catalysts can be easily separated from the reaction mixture (e.g., with a magnet) and reused for multiple cycles without significant loss of activity, which reduces waste and cost. semanticscholar.orgckthakurcollege.netnih.gov

Energy Efficiency: Microwave and ultrasound-assisted syntheses are energy-efficient alternatives to conventional heating. mdpi.com These techniques often lead to dramatically reduced reaction times and improved yields. nih.gov

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like one-pot condensation/cyclization, where water is the only byproduct, are highly atom-economical. semanticscholar.orgnih.gov

Table 3: Green Chemistry Approaches in Benzoxazole Synthesis
Green PrincipleMethodologyAdvantagesReference
Benign SolventsSynthesis in water or ethanolReduced toxicity and environmental impact ckthakurcollege.netjetir.orgrsc.org
Solvent-Free ReactionsUltrasound-assisted synthesis without solventFaster reactions, high yields, minimal waste nih.gov
Catalyst RecyclabilityUse of magnetic nanocatalysts (e.g., Ag@Fe2O3, LAIL@MNP)Easy separation and reuse, cost-effective, less waste ckthakurcollege.netnih.gov
Atom EconomyOne-pot condensation reactions producing only water as a byproductMaximizes reactant incorporation into the product semanticscholar.orgnih.gov
Energy EfficiencyMicrowave and ultrasound assistanceSignificant reduction in reaction time mdpi.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For N-Benzyl-2-benzoxazolamine, various NMR methods have been employed to assign the proton and carbon signals and to study the electronic environment of substituted analogues.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, provides distinct signals corresponding to the protons in different chemical environments. The analysis reveals multiplets in the aromatic region, corresponding to the protons of the benzoxazole (B165842) and benzyl (B1604629) ring systems. A characteristic singlet for the benzylic methylene (B1212753) (CH₂) protons is also observed. st-andrews.ac.uk

The detailed assignments show a multiplet between δ 7.40-7.29 ppm integrating to six protons, and another multiplet between δ 7.21-7.16 ppm for the remaining four aromatic protons. st-andrews.ac.uk The benzylic protons appear as a singlet at δ 4.41 ppm. st-andrews.ac.uk

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
7.40-7.29 m 6H, Aromatic
7.21-7.16 m 4H, Aromatic
4.41 s 2H, CH₂

Solvent: CDCl₃, Frequency: 400 MHz

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum displays a series of signals corresponding to the distinct carbon atoms within the molecule. st-andrews.ac.uk

Key signals include the one at δ 162.9 ppm, attributed to the C2 carbon of the benzoxazole ring. st-andrews.ac.uk The aromatic carbons of both the benzoxazole and benzyl moieties resonate in the range of δ 127.7 to 136.0 ppm. st-andrews.ac.uk The carbon of the benzylic methylene group (CH₂) is observed at δ 50.3 ppm. st-andrews.ac.uk

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
162.9 C2 (Benzoxazole)
136.0 Aromatic C
135.6 Aromatic C
128.9 Aromatic C
128.8 Aromatic C
128.7 Aromatic C
128.5 Aromatic C
128.1 Aromatic C
127.8 Aromatic C
127.7 Aromatic C
50.3 CH₂

Solvent: CDCl₃, Frequency: 100 MHz

¹⁹F NMR spectroscopy is a highly sensitive technique used for the characterization of fluorine-containing compounds. nih.gov While no ¹⁹F NMR data exists for the parent this compound, studies on fluorinated benzoxazole analogues demonstrate the utility of this technique. For instance, the synthesis of 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole, a substituted benzoxazole derivative, was confirmed using ¹⁹F NMR. mdpi.com The spectrum, recorded in CDCl₃, showed a signal at δ 42.09 ppm, confirming the presence of the fluorine atom in the fluorosulfate group. mdpi.com This application highlights how ¹⁹F NMR can be a powerful tool for verifying the structure and electronic environment of fluorinated analogues within the benzoxazole family. nih.govmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In the context of this compound, FT-IR analysis is used to confirm key structural features. The synthesis of related N-alkylamino benzo[d]oxazole structures on a solid support, with a benzyl group as the alkyl substituent, was monitored by ATR-FTIR spectroscopy. researchgate.net This analysis revealed the growth of the band intensity for the C-N bond at 1609 cm⁻¹, indicating the progress of the alkylation reaction. researchgate.net

In studies of other substituted benzoxazoles, such as 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, characteristic IR absorption bands for the oxazole (B20620) ring vibration are observed around 1476 cm⁻¹. nih.gov Additionally, amide I (NH-C=O) and amide II bands are typically seen at approximately 1682 cm⁻¹ and 1618 cm⁻¹, respectively, in related structures. nih.gov

Table 3: Key FT-IR Vibrational Frequencies in Benzoxazole Systems

Frequency (cm⁻¹) Assignment Reference Compound Context
1609 C-N bond N-benzylamino benzo[d]oxazole resin researchgate.net

Raman spectroscopy offers complementary information to FT-IR and is particularly useful for studying the vibrational modes of molecular frameworks. While a specific Raman spectrum for this compound is not widely reported, analysis of related compounds like crystalline 2-(2'-hydroxyphenyl)benzoxazole provides insight into the application of this technique. scispace.com

In the study of 2-(2'-hydroxyphenyl)benzoxazole, an unpolarized Raman spectrum was measured, and the observed bands were assigned to specific vibrational modes. scispace.com Raman bands in the 25–95 cm⁻¹ region were assigned to external vibrations, while those above 150 cm⁻¹ were attributed to internal molecular vibrations. scispace.com Notably, molecular in-plane bending vibrations, which are crucial for understanding intramolecular processes, were identified at 115 and 140 cm⁻¹. scispace.com This demonstrates the power of Raman spectroscopy to probe both the low-frequency lattice modes and the internal vibrational dynamics of the benzoxazole core structure. scispace.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
2-(N-Benzylamino)benzoxazole
2-(2-(fluorosulfonyloxy)phenyl)benzoxazole
N-alkylamino benzo[d]oxazole
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole

Based on the conducted research, there is no specific experimental data available in the public domain for the advanced spectroscopic, crystallographic, and thermal analysis of the chemical compound “this compound” as per the requested outline.

The scientific literature and chemical databases searched did not yield specific results for Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), X-ray Diffraction analysis, or Thermal Analysis (TGA/DSC) for this compound.

While information exists for related isomers, such as 2-benzylbenzoxazole, or other derivatives within the benzoxazole class, this information is not directly applicable to the specific molecular structure and properties of this compound. Therefore, the generation of a scientifically accurate article adhering strictly to the provided outline for this particular compound is not possible with the currently available data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. When a molecule like this compound absorbs this energy, electrons in lower energy orbitals are promoted to higher energy orbitals. These promotions are known as electronic transitions. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophores would be the benzoxazole ring system and the benzyl group. The conjugated π-electron system of these aromatic rings gives rise to characteristic electronic transitions, typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

A typical UV-Vis analysis would report the wavelength of maximum absorption (λmax) for each observed transition, usually in nanometers (nm). The intensity of the absorption, known as the molar absorptivity or extinction coefficient (ε), would also be determined. This data is typically presented in a table format, specifying the solvent used for the analysis, as solvent polarity can influence the position and intensity of absorption bands.

Table 1: Hypothetical UV-Vis Absorption Data for this compound (Note: This table is for illustrative purposes only as experimental data was not found.)

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic Transition
Ethanol (B145695)λ₁ε₁π → π
λ₂ε₂n → π

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a chemical compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₁₄H₁₂N₂O. The theoretical elemental composition is calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). A research article would present these findings in a data table, comparing the calculated ("Calcd.") values with the experimentally determined ("Found") values. A close agreement between these values provides strong evidence for the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound (C₁₄H₁₂N₂O) (Note: "Found" values are hypothetical as experimental data was not located.)

ElementTheoretical (%)Found (%)
Carbon (C)74.98N/A
Hydrogen (H)5.39N/A
Nitrogen (N)12.49N/A

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic behavior of molecules. These methods are used to determine stable molecular geometries and to understand the distribution and energy of electrons, which govern the molecule's reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by calculating the minimum energy state of the molecule. A common approach involves using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The geometry optimization process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. For related heterocyclic compounds, DFT calculations have successfully predicted geometries that are in good agreement with experimental findings.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap generally indicates that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap suggests high stability and lower chemical reactivity. This analysis is crucial for understanding the potential bioactivity of a compound, as charge transfer interactions are often involved in biological processes. For example, in a study of a benzyl-substituted quinoline (B57606) derivative, the HOMO-LUMO gap was calculated to be 4.0319 eV, providing insight into its electronic transition properties.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, as detailed in the table below.

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) (I + A) / 2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity of a species to accept electrons.

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electronic charge on each atom within a molecule. Understanding the atomic charge distribution is essential for interpreting electrostatic interactions, which play a significant role in molecular recognition and binding.

The NPA method is often considered more reliable and numerically stable than other methods like Mulliken population analysis. It provides a more accurate description of the electron distribution, particularly in compounds with significant ionic character, and shows less dependency on the basis set used for the calculation. The analysis reveals which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). This information is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions such as hydrogen bonding.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules. MD simulations track the movements of atoms and bonds over time, providing a detailed picture of the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent.

Conformational analysis, which can be performed using both MD and QM methods, aims to identify the different stable spatial arrangements (conformers) of a molecule and the energy barriers between them. For molecules with rotatable bonds, like the N-benzyl group in N-Benzyl-2-benzoxazolamine, multiple conformers can exist. In related N-benzyl-N-nitrosoamino)azoles, studies have shown the existence of E and Z isomers due to the hindered rotation around the N-N bond, and the energy barrier for this transition has been estimated using temperature-dependent NMR spectroscopy. Identifying the most stable or biologically active conformation is crucial for understanding how the molecule interacts with biological targets.

Molecular Docking and Ligand-Protein Interaction Studies

Exploring Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, which is often obtained from a public repository like the Protein Data Bank (PDB). Using software such as AutoDock, the ligand is placed in the protein's binding site, and various conformations and orientations are sampled. The most favorable binding pose is determined based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction.

Docking studies on various benzoxazole (B165842) and benzimidazole (B57391) derivatives have been performed to explore their potential as inhibitors of targets like protein kinases. These studies not only predict binding affinity but also identify key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between aromatic rings.

Van der Waals forces: General attractive or repulsive forces between atoms.

By analyzing these interactions, researchers can understand the structural basis for a compound's biological activity and guide the design of more potent and selective derivatives.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid, computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a biological target. For a scaffold such as this compound, virtual screening can be employed to explore vast chemical spaces and identify promising "hit" compounds for further development.

Methodologies for hit identification involving the this compound core can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of existing active molecules. A pharmacophore model can be constructed based on the key chemical features of this compound required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model is then used as a 3D query to search databases for other molecules that share the same spatial arrangement of these features.

Structure-based virtual screening (SBVS) is applicable when the 3D structure of the target protein is available. Molecular docking is the most common SBVS technique. In this process, a library of compounds derived from the this compound scaffold would be computationally docked into the active site of the target. Scoring functions are then used to estimate the binding affinity and rank the compounds. This method not only identifies potential hits but also provides insights into the putative binding mode, highlighting key interactions between the ligand and protein residues. The benzoxazole moiety is a recognized pharmacophore in medicinal chemistry, and computational docking studies on various benzoxazole derivatives have been successfully used to predict binding energies and interactions. pnrjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model can be developed to predict the activity of novel analogues and guide the design of more potent molecules.

The development of a QSAR model involves calculating molecular descriptors for a training set of this compound derivatives with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area, specific conformations.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological properties: Indices that describe molecular branching and connectivity.

Once calculated, these descriptors are correlated with biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting mathematical model can then be used to predict the activity of new, unsynthesized compounds.

Structure-activity relationship (SAR) studies on the broader class of 2-aminobenzoxazole (B146116) derivatives have shown that substitutions at various positions on the benzoxazole ring and the amine substituent are critical for activity. nih.govmdpi.com For instance, in a series of 2-aminobenzoxazole derivatives developed as inhibitors for the sphingosine-1-phosphate transporter Spns2, modifications to the amine head group and the addition of a hydrophobic tail were key determinants of potency. nih.gov A hypothetical QSAR study on this compound derivatives could explore how substituents on the benzyl (B1604629) ring and the benzoxazole core influence activity, as illustrated in the table below.

Compound ScaffoldSubstitution SiteHypothetical Substituent (R)Predicted Effect on ActivityRelevant Descriptors for QSAR Model
This compoundBenzyl Ring (para-position)-Cl, -F (Electron-withdrawing)Potentially increases binding affinity through specific interactions or altered electronics.Hammett constants (σ), Dipole moment
Benzyl Ring (para-position)-OCH₃ (Electron-donating)May enhance activity through hydrogen bonding or improved pharmacokinetic properties.Hydrogen bond acceptor count, LogD
Benzoxazole Ring (C5-position)-NO₂Could significantly alter electronic distribution and introduce new interaction points.Molecular electrostatic potential, TPSA
Benzoxazole Ring (C5-position)-CH₃May improve activity by occupying a hydrophobic pocket in the target's active site.Molecular volume, LogP

A robust 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), could provide contour maps visualizing regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering a more intuitive guide for molecular design. arabjchem.orgresearchgate.netscribd.com

In Silico Prediction of Molecular Properties for Research Design

Computational tools are invaluable for predicting the pharmacokinetic properties of a drug candidate before synthesis, saving time and resources. This process often involves evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters.

A variety of computational models are used to predict the drug-likeness and ADMET profile of molecules like this compound. These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, which helps assess oral bioavailability. japtronline.com In silico tools can provide estimates for a wide range of properties crucial for a compound's success as a drug. nih.govmdpi.com

Below is a table of predicted molecular and pharmacokinetic properties for the parent this compound compound, typical of an early-stage drug discovery assessment.

PropertyPredicted Value/CommentSignificance in Drug Design
Molecular Weight~224.26 g/molComplies with Lipinski's Rule (<500), associated with good absorption.
LogP (Octanol/Water Partition Coefficient)~3.5-4.0Indicates good lipophilicity for membrane permeability, complies with Lipinski's Rule (<5).
Hydrogen Bond Donors1 (the -NH- group)Complies with Lipinski's Rule (≤5), favorable for membrane permeability.
Hydrogen Bond Acceptors2 (the N and O atoms in the ring)Complies with Lipinski's Rule (≤10), favorable for membrane permeability.
Topological Polar Surface Area (TPSA)~41.6 ŲSuggests good intestinal absorption and blood-brain barrier penetration (<90 Ų).
Aqueous Solubility (LogS)Moderately to poorly solubleMay require formulation strategies to improve bioavailability.
Human Intestinal AbsorptionPredicted to be highIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityPredicted to be permeableSuggests the compound may be able to access targets in the central nervous system.

These in silico predictions serve as a critical filter in the drug design process, helping to prioritize which this compound derivatives have the highest probability of possessing favorable pharmacokinetic profiles and are therefore the best candidates for synthesis and further experimental testing.

Development of Novel Computational Approaches and Parameters

The study of benzoxazole derivatives has spurred the application and refinement of various computational approaches aimed at understanding and predicting their biological activities. A significant area of development is Quantitative Structure-Activity Relationship (QSAR) modeling, particularly 3D-QSAR. chemijournal.comresearchgate.netchemijournal.comnih.gov

3D-QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their three-dimensional properties, such as steric and electrostatic fields. chemijournal.comnih.gov For a series of benzoxazole derivatives, these models can elucidate the key structural features that are critical for their interaction with a biological target. chemijournal.comnih.gov The development of a robust 3D-QSAR model for this compound analogues would involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational software to generate and validate the model.

The insights gained from the contour maps generated by 3D-QSAR can guide the design of new, more potent derivatives. For example, if a model indicates that a bulky, electropositive substituent at a specific position on the benzyl ring enhances activity, medicinal chemists can focus their synthetic efforts on introducing such groups. This iterative process of computational prediction and experimental validation accelerates the drug discovery process.

Catalytic Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the intricate mechanisms of chemical reactions, including the synthesis of this compound. mdpi.com Understanding the reaction pathway, identifying transition states, and determining the energetics of each step are crucial for optimizing reaction conditions and developing more efficient synthetic routes.

The synthesis of N-substituted 2-aminobenzoxazoles can be achieved through various catalytic methods, often involving transition metals like copper or palladium. nih.govbeilstein-journals.orgresearchgate.netacs.orgdntb.gov.uabeilstein-journals.orgnih.govbeilstein-journals.orgmit.edunih.govmit.edu Computational studies can model these catalytic cycles to provide a detailed picture of the reaction mechanism.

For instance, in a hypothetical copper-catalyzed amination of a benzoxazole precursor, DFT calculations could be employed to:

Model the coordination of the reactants to the copper catalyst.

Calculate the energy barriers for key steps such as oxidative addition, reductive elimination, and ligand exchange.

Identify and characterize the structure of transition states and intermediates along the reaction coordinate. acs.orgsmu.edu

Investigate the role of ligands and additives in promoting the catalytic cycle.

By comparing the energy profiles of different potential pathways, computational chemists can determine the most plausible mechanism. This knowledge can then be used to rationally design more effective catalysts or to select optimal reaction conditions (e.g., temperature, solvent) to improve the yield and selectivity of the synthesis of this compound and its derivatives.

Mechanistic Investigations of Chemical Reactions and Biological Interactions in Vitro Focus

Reaction Mechanism Elucidation in N-Benzyl-2-benzoxazolamine Synthesis

The synthesis of this compound, a substituted 2-aminobenzoxazole (B146116), involves intricate reaction mechanisms that are crucial for optimizing yield and purity. Key mechanistic pathways include cyclization, rearrangement, and the strategic use of catalysts.

The formation of the benzoxazole (B165842) ring is a critical step in the synthesis of this compound. One common approach involves the cyclization of o-aminophenols with a cyanating agent. A proposed mechanism using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) begins with the Lewis acid activating the NCTS by coordinating to its cyano group. nih.gov This activation enhances the electrophilicity of the cyano carbon, facilitating a nucleophilic attack by the amino group of the o-aminophenol. nih.gov Subsequently, the sulfonamide is eliminated. The hydroxyl group of the aminophenol then attacks the electron-deficient carbon of the cyano group, leading to the formation of the benzoxazole ring. The final product is obtained after a workup step. nih.gov

Another established method for synthesizing the 2-aminobenzoxazole core involves the reaction of o-aminophenols with the highly toxic cyanogen (B1215507) bromide (BrCN). nih.gov Alternative, more recent methods aim to avoid such hazardous reagents. These can include direct C-H amination of benzoxazoles, though this often requires transition metal catalysts, high temperatures, and specific atmospheric conditions. nih.gov

Table 1: Comparison of Cyclization Methods for 2-Aminobenzoxazole Synthesis
MethodReagentsAdvantagesDisadvantages
Cyanogen Bromide o-aminophenol, BrCNWell-establishedHighly toxic reagent
NCTS/Lewis Acid o-aminophenol, NCTS, BF₃·Et₂ONon-hazardous cyanating agent, operational simplicityRequires a Lewis acid catalyst
Direct C-H Amination Benzoxazole, AmineAtom-efficientOften requires transition metals, high temperatures, and inert atmosphere

Rearrangement reactions offer elegant and efficient pathways to N-substituted 2-aminobenzoxazoles like this compound.

The Smiles rearrangement , an intramolecular nucleophilic aromatic substitution, has been effectively utilized. nih.gov A synthetic strategy for N-substituted 2-aminobenzoxazoles employs the Smiles rearrangement by activating benzoxazole-2-thiol with chloroacetyl chloride in the presence of an amine. nih.govresearchgate.net The proposed mechanism involves the initial S-alkylation of the benzoxazole-2-thiol. This is followed by a nucleophilic attack of the nitrogen atom of the amine on the C2 carbon of the benzoxazole ring, forming a spiro intermediate. nih.gov Subsequent rearomatization and hydrolysis lead to the formation of the N-substituted 2-aminobenzoxazole. nih.gov This method is advantageous as it often proceeds under catalyst-free conditions. nih.gov

Information regarding the Wittig rearrangement in the direct synthesis of this compound is less prevalent. However, intramolecular Wittig reactions have been explored for the synthesis of related heterocyclic systems like oxazoles. nih.gov This type of reaction typically involves the formation of a phosphorus ylide, which then rearranges to form a new carbon-carbon bond, but its specific application to this compound is not well-documented in the available literature.

The choice of catalysts and the fine-tuning of reaction conditions are paramount in directing the synthesis towards the desired product with high selectivity and yield.

In cyclization reactions involving NCTS, Lewis acids such as BF₃·Et₂O are crucial for activating the cyanating agent. nih.gov The reaction conditions, including the choice of solvent and temperature, also play a significant role. For instance, in some syntheses of 2-aminobenzoxazoles, the use of specific bases and solvents can influence the reaction outcome. researchgate.net

For the synthesis of N-substituted benzimidazoquinazolinones, which share some synthetic principles, a variety of catalysts and conditions have been optimized. Copper(II) acetate monohydrate has been used as a catalyst with potassium phosphate as a base and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) as a solvent. nih.gov The reaction temperature and duration are also critical parameters that need to be controlled to maximize the yield of the desired N-alkylated product. nih.gov The nature of the benzylating agent also affects the yield, with benzyl (B1604629) bromides generally providing better results than benzyl chlorides. nih.gov

Table 2: Optimization of Reaction Conditions for a Representative N-Alkylation Reaction
EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Cu(OAc)₂·H₂OK₃PO₄DMFRoom Temp24Moderate to Good
2NoneK₃PO₄DMFRoom Temp24Low
3Cu(OAc)₂·H₂OCs₂CO₃DMFRoom Temp24Lower
4Cu(OAc)₂·H₂OK₃PO₄DMSORoom Temp24Lower

This table is a generalized representation based on similar reactions and is for illustrative purposes.

Molecular Mechanisms of In Vitro Biological Activity

The benzoxazole scaffold is a well-recognized pharmacophore, and its derivatives are known to interact with various biological targets. The following sections explore the molecular mechanisms of this compound and related compounds.

α-Glucosidase: N-benzyl deoxynojirimycin derivatives have been investigated as α-glucosidase inhibitors. nih.gov Molecular docking studies suggest that these compounds can form hydrogen bonds with amino acid residues in the active site of the enzyme. nih.gov An arene-arene interaction between the benzyl group and aromatic residues in the active site can also contribute to the binding affinity. nih.gov α-Glucosidase inhibitors work by delaying the breakdown of carbohydrates in the small intestine, which in turn lowers the postprandial blood glucose levels. bohrium.comyoutube.com

Arginase: Arginase is an enzyme that metabolizes L-arginine to L-ornithine and urea. researchgate.net Inhibition of arginase can lead to increased bioavailability of L-arginine for nitric oxide synthase (NOS), which is important for endothelial function. frontiersin.org The mechanism of inhibition by many known arginase inhibitors involves interaction with the binuclear manganese cluster in the enzyme's active site. frontiersin.org While the direct inhibition of arginase by this compound is not extensively documented, the general principle of arginase inhibition is a target for therapeutic intervention in cardiovascular diseases. jci.orgnih.gov

Topoisomerase II: Some benzoxazole derivatives have been identified as inhibitors of human DNA topoisomerase II. youtube.com These compounds can interfere with the enzyme's function of managing DNA topology during replication and transcription, which can lead to cell death in rapidly dividing cells. The inhibitory activity is often correlated with the substitution pattern on the benzoxazole ring. youtube.com

Proteases and Chymase: 2-Aminobenzoxazoles are described as potential inhibitors of proteases and chymase. nih.gov Chymase is a serine protease that can generate angiotensin II, and its inhibition is a potential therapeutic strategy for cardiovascular diseases. frontiersin.org

Butyrylcholinesterase and Acetylcholinesterase: While specific data for this compound is limited, the broader class of 2-aminobenzoxazoles has been noted for its potential to inhibit butyrylcholinesterase. nih.gov

Carbonic Anhydrases: Certain sulfonamide derivatives containing benzyl groups have been shown to be effective inhibitors of carbonic anhydrase isoforms. researchgate.net The inhibition mechanism typically involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.govnih.gov

Table 3: Enzyme Inhibition by Benzoxazole and N-Benzyl Derivatives
Enzyme TargetCompound ClassGeneral Mechanism of Action
α-Glucosidase N-benzyl deoxynojirimycin derivativesCompetitive inhibition in the active site
Arginase Various small moleculesInteraction with the manganese cluster in the active site
Topoisomerase II Benzoxazole derivativesInterference with DNA cleavage and re-ligation
Proteases/Chymase 2-AminobenzoxazolesBinding to the active site of the protease
Butyrylcholinesterase 2-AminobenzoxazolesBinding to the active site of the enzyme
Carbonic Anhydrases BenzylsulfonamidesCoordination to the active site zinc ion

N-benzyl-benzoxazol-2-ones, which are structurally very similar to this compound, have been identified as potent antagonists of the macrophage migration inhibitory factor (MIF) receptor, CD74. nih.gov MIF is a cytokine involved in inflammation and cell proliferation, and its effects are mediated through its binding to the CD74 receptor. nih.gov The N-benzyl-benzoxazol-2-one derivatives have been shown to inhibit the tautomerase activity of MIF and to block the binding of MIF to CD74. nih.gov This antagonism attenuates MIF-dependent downstream signaling pathways, such as ERK1/2 phosphorylation. nih.gov

Table 4: In Vitro Activity of a Lead N-Benzyl-benzoxazol-2-one as a MIF Antagonist
AssayIC₅₀ (nM)
MIF Tautomerase Assay 7.5
MIF-CD74 Binding Assay 80

Data is for a representative compound from the N-benzyl-benzoxazol-2-one series. nih.gov

Modulation of Cellular Signaling Pathways (e.g., ERK1/2 Phosphorylation in Fibroblasts)

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival. The phosphorylation state of ERK1/2 is a key indicator of its activation. While direct studies on this compound's effect on ERK1/2 phosphorylation in fibroblasts are not extensively detailed in the current literature, research on related cellular pathways provides context.

In various studies, fibroblast cells are utilized as a model to understand how external stimuli affect the ERK1/2 pathway. For instance, mediators like prostaglandin F2α (PGF2α) have been shown to induce a sustained activation of p-ERK1/2, which is linked to fibroblast proliferation auctoresonline.org. The activation of this pathway is often dependent on upstream kinases such as MAP kinase kinase (MEK-1) and other signaling molecules auctoresonline.org.

Furthermore, fibroblasts derived from long-lived mutant mice have shown a diminished phosphorylation of ERK1/2 in response to oxidative stress, a finding that may be linked to cellular resistance to injury nih.gov. This highlights the importance of ERK1/2 modulation in cellular stress responses. In the context of cancer, low levels of ERK phosphorylation in cancer-associated fibroblasts have been correlated with treatment resistance, suggesting the pathway's significance in the tumor microenvironment nih.gov. Although specific data for this compound is pending, the established role of the ERK1/2 pathway in fibroblasts makes it a plausible target for bioactive compounds.

Investigation of Antimicrobial Action Mechanisms at the Molecular Level (e.g., against bacterial and fungal strains)

N-benzyl and benzoxazole derivatives have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens. The mechanisms underlying this activity are multifaceted and target critical cellular processes in microorganisms.

For antifungal action, a primary mechanism involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Compounds like azoles inhibit the fungal cytochrome P450 enzyme, 14-alpha-demethylase, which is essential for converting lanosterol to ergosterol researchgate.net. This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth researchgate.net.

Against bacteria, particularly Gram-positive strains, benzyl derivatives can exert their effect by disrupting the cell membrane's normal permeability mdpi.com. The lipophilic nature of the benzyl group can facilitate insertion into the bacterial membrane, leading to a loss of barrier function and leakage of essential intracellular components. Some synthetic chalcone derivatives, which share structural motifs with benzyl compounds, have also been investigated for their antimicrobial potential, although benzyl bromides have shown stronger and broader activity against both bacteria and fungi in some studies nih.gov. The specific molecular interactions can be influenced by the nature and position of substituents on the benzyl and benzoxazole rings, which can modulate the compound's affinity for its molecular targets.

Table 1: Antimicrobial Activity of Related Benzyl Derivatives

Compound Class Organism Type Proposed Mechanism of Action
Azole Compounds Fungi (e.g., C. albicans) Inhibition of cytochrome P450 14-alpha-demethylase, disrupting ergosterol synthesis researchgate.net.
N-Benzyl Derivatives Gram-positive Bacteria Disruption of cell membrane integrity and permeability mdpi.com.
Benzyl Bromides Bacteria & Fungi Broad-spectrum activity, likely involving membrane disruption nih.gov.

Antioxidant Activity Mechanisms and Free Radical Scavenging

Antioxidants neutralize harmful free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. The antioxidant potential of this compound and related structures is often evaluated through their ability to scavenge stable synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+).

The primary mechanism of action for phenolic and amine-containing antioxidants involves hydrogen atom transfer (HAT) or single electron transfer (SET). In these processes, the antioxidant molecule donates a hydrogen atom or an electron to the free radical, thereby stabilizing it and terminating the damaging oxidative chain reaction semanticscholar.org. The resulting antioxidant radical is typically much more stable due to resonance delocalization, preventing it from propagating further radical reactions semanticscholar.org.

Studies on various N-benzyl derivatives have demonstrated significant radical scavenging activity. For instance, certain N-benzyl-ethan-1-imine oxides showed high interaction with the DPPH radical, with inhibition percentages reaching up to 81% after 20 minutes mdpi.combohrium.com. The efficiency of scavenging is often influenced by the electronic properties of substituents on the aromatic rings. However, the same series of compounds showed negligible activity in the ABTS assay, indicating that the mechanism and effectiveness of scavenging can be specific to the type of radical and the assay conditions bohrium.comresearchgate.net.

Table 2: In Vitro Radical Scavenging Activity of Structurally Related Compounds

Assay Compound Type Result Reference
DPPH N-benzyl-ethan-1-imine oxides 64.5–81% inhibition after 20 min mdpi.combohrium.com
ABTS N-benzyl-ethan-1-imine oxides Negligible activity (8–46%) bohrium.comresearchgate.net
DPPH N-benzyl-2,2,2-trifluoroacetamide 78.97% activity at 1000 µg/mL researchgate.net

Neurochemical Modulations in Model Organisms (e.g., serotonin (B10506) and dopamine turnover in zebrafish)

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for screening neuroactive compounds due to its highly conserved neurotransmitter systems, including the dopaminergic and serotonergic pathways nih.govmdpi.com. Studies on novel N-benzyl-2-phenylethylamine (NBPEA) derivatives, which are structurally analogous to this compound, have revealed significant effects on brain neurochemistry.

These investigations show that structural modifications to the N-benzyl and phenethylamine moieties of the molecules can distinctly modulate brain monoamine levels. Specifically, substitutions on the N-benzyl portion tend to affect locomotion, while changes to the phenethylamine part are more likely to alter anxiety-like behaviors and modulate the turnover of brain serotonin and/or dopamine nih.govbiorxiv.orgresearchgate.netresearchgate.net.

Table 3: Summary of Neurochemical Effects of N-Benzyl Derivatives in Zebrafish

Compound Class Neurotransmitter System Observed Effect Reference
N-benzyl-2-phenylethylamines (NBPEAs) Dopamine Altered brain dopamine turnover. nih.govbiorxiv.orgresearchgate.netresearchgate.net
N-benzyl-2-phenylethylamines (NBPEAs) Serotonin Altered brain serotonin turnover. nih.govbiorxiv.orgresearchgate.netresearchgate.net

Research on Functional Derivatives and Analogues of N Benzyl 2 Benzoxazolamine

Design Principles for N-Benzyl-2-benzoxazolamine Analogues

The design of analogues of this compound is a systematic process that leverages an understanding of how molecular structure dictates function. Key principles involve modifying the core scaffold, evaluating the electronic and steric effects of substituents, and building a comprehensive understanding of the structure-activity relationship to guide future design.

Scaffold modification, or "scaffold hopping," is a powerful strategy to discover novel derivatives with improved properties. This involves replacing the central benzoxazole (B165842) ring system with other heterocyclic structures that maintain a similar three-dimensional arrangement of key functional groups. For instance, in related heterocyclic systems, replacing a benzene (B151609) core with a quinoxaline (B1680401) core has been shown to improve antitubercular activity. mdpi.com

Isosteric replacements are a cornerstone of this design approach. Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which often produce broadly similar biological effects. nih.gov In the context of the this compound scaffold, classical isosteric replacements could include:

Replacing the oxygen atom (O) of the benzoxazole ring with sulfur (S) to yield a benzothiazole (B30560) scaffold, or with an NH group to form a benzimidazole (B57391) scaffold. nih.govdocumentsdelivered.comresearchgate.net These changes can alter the compound's electronics, hydrogen bonding capacity, and metabolic stability.

Modifying the exocyclic amine linker by replacing the -NH- group with -O- or -CH2-, which can influence the molecule's flexibility and hydrogen bonding potential. nih.gov

These modifications aim to explore new chemical space while preserving the essential pharmacophoric features required for biological activity.

The introduction of substituents onto the benzoxazole and benzyl (B1604629) rings has a profound impact on the molecule's chemical reactivity and biological profile. These effects are broadly categorized as electronic or steric.

Electronic Effects:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) increase electron density in the aromatic rings. This can enhance the nucleophilicity of the heterocyclic nitrogen atoms and potentially influence interactions with biological targets. In studies of related phenoxazines, EDGs were found to reduce the N–H bond dissociation enthalpy, which can be relevant for mechanisms involving hydrogen atom transfer. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease electron density. This can make the aromatic rings more susceptible to nucleophilic attack and can form specific hydrogen bonds or dipole interactions with a target receptor. In studies of 2-(substituted benzyl)sulfanyl benzoxazoles, derivatives with strong EWGs like -NO2 showed high antimycobacterial activity. documentsdelivered.com

Steric Effects: The size and shape of substituents influence how the molecule fits into a binding pocket. Bulky substituents can create steric hindrance, which may be detrimental or beneficial depending on the target's topology. nih.gov Conversely, extending a side chain can allow the molecule to access deeper regions of a binding site. For example, in a series of N-substituted quinoxaline-2-carboxamides, extending an amidic bridge from a methylene (B1212753) to a propylene (B89431) group preserved antitubercular activity, while an ethylene (B1197577) bridge was detrimental. mdpi.com

The interplay of these effects is critical. For instance, the position of a substituent is as important as its electronic nature. Studies on 3-(2-benzoxazol-5-yl)alanine derivatives showed that changing the position of methoxy groups on a phenyl substituent could switch the compound from active to inactive. nih.gov

Table 1: General Influence of Substituents on Molecular Properties

Substituent Type Example Groups Effect on Aromatic Ring Potential Impact on Activity
Electron-Donating -OCH₃, -NH₂, -CH₃ Increases electron density May enhance binding through cation-pi interactions; can affect metabolic stability. nih.gov
Electron-Withdrawing -NO₂, -CN, -CF₃, Halogens Decreases electron density Can form specific hydrogen bonds or dipole interactions; may increase acidity of nearby protons. documentsdelivered.com
Halogens -F, -Cl, -Br Inductively withdrawing, weakly resonance donating Can increase lipophilicity, block metabolic sites, and form halogen bonds. nih.gov
Bulky/Steric Groups -t-butyl, -isopropyl Increase spatial volume Can provide conformational restriction or improve binding selectivity through steric fit. nih.gov

Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. For this compound analogues, SAR studies focus on identifying key structural features essential for activity and refining them to maximize potency and selectivity.

Key areas of investigation in SAR for this class of compounds include:

The N-substituent: The benzyl group is often critical. In related heterocyclic systems, N-benzyl derivatives have demonstrated superior activity compared to N-phenyl derivatives. mdpi.com Modifications to the benzyl group itself, such as adding substituents, can dramatically improve binding affinity and functional activity. nih.gov

Substitution on the Benzoxazole Ring: The position and nature of substituents on the benzoxazole core are crucial. Research on related benzoxazoles indicates that substituents at positions 2 and 5 are particularly important for modulating biological activity. nih.gov For example, in a series of benzothiazol/benzoxazol-2-amine derivatives, a 5,6-difluoro substitution resulted in a potent inhibitor of Gram-positive pathogens. nih.gov

Substitution on the Benzyl Ring: The substitution pattern on the benzyl ring fine-tunes the molecule's interaction with its target. For instance, in N-benzyl phenethylamines, N-(2-methoxy)benzyl substitution was found to significantly improve both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov

These studies generate quantitative data (e.g., IC₅₀ or MIC values) that allow for the development of predictive models to guide the design of more effective analogues. documentsdelivered.com

Table 2: Example SAR Data from Related Heterocyclic Scaffolds

Scaffold R Group (Substituent) Biological Target/Activity Result (e.g., MIC) Reference
N-benzyl-quinoxaline-2-carboxamide 3-CF₃ M. tuberculosis H37Ra 3.91 µg/mL mdpi.com
N-phenyl-quinoxaline-2-carboxamide 3-CF₃ M. tuberculosis H37Ra ≥ 500 µg/mL mdpi.com
2-Amino-benzothiazole 5,6-di-Fluoro, N-aryl Antibacterial (Gram-positive) Potent inhibitor nih.gov
2-(4-(piperidinethoxy)phenyl)benzoxazole 5-Chloro P. aeruginosa 0.25 µg/mL mdpi.com

Synthesis and Characterization of Novel Derivatives

The theoretical design of novel analogues must be paired with robust synthetic methods to produce the compounds for biological evaluation. Modern organic synthesis offers a diverse toolkit for creating libraries of this compound derivatives.

The synthesis of this compound derivatives typically involves the formation of the benzoxazole core followed by N-alkylation, or vice versa. To explore structural diversity, a wide array of substituted starting materials can be used.

Synthetic Strategies:

Benzoxazole Ring Formation: A common route involves the condensation of a (substituted) 2-aminophenol (B121084) with a suitable electrophile. The choice of the second reactant determines the substituent at the 2-position. This is often followed by N-alkylation with a substituted benzyl halide. mdpi.com

N-Alkylation: The exocyclic amine can be functionalized by reacting a 2-aminobenzoxazole (B146116) precursor with various substituted benzylamines or benzyl halides. nih.gov This approach allows for the late-stage introduction of diversity at the benzyl moiety.

Starting Material Derivatization: A vast array of derivatives can be generated by beginning with commercially available substituted 2-aminophenols and substituted benzylamines. This allows for the systematic variation of functional groups on both aromatic rings. mdpi.com

Once synthesized, novel derivatives require thorough characterization to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. nih.govijper.org

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H and C=N bonds. ijper.orgmdpi.com

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. ijper.org

Elemental Analysis: Determines the elemental composition of the final product. mdpi.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. frontiersin.org MCRs are prized in medicinal chemistry for their ability to rapidly generate large libraries of structurally diverse compounds from simple building blocks. researchgate.net

For the synthesis of this compound analogues, an MCR approach could potentially involve the reaction of a 2-aminophenol, a substituted benzaldehyde (B42025), and a third component (e.g., an isocyanide) to construct a complex heterocyclic scaffold in a single step. The use of MCRs offers significant advantages, including:

High Atom Economy: Most atoms from the starting materials are incorporated into the final product.

Operational Simplicity: MCRs reduce the number of synthetic steps and purification procedures, saving time and resources.

Structural Complexity: They allow for the creation of complex molecules that would be difficult to access through traditional linear synthesis. frontiersin.org

This strategy is particularly well-suited for the initial exploration phase of drug discovery, where generating a high degree of structural diversity is essential for identifying novel hits.

Advanced Applications of this compound Derivatives in Chemical Research

Detailed research findings on the advanced applications of this compound derivatives are not available in the current scientific literature. The following subsections elaborate on the absence of information in the specified areas.

Potential in Materials Science and Engineering

There is no available research describing the potential or application of this compound derivatives in materials science and engineering. The scientific literature on advanced materials often features heterocyclic compounds, but specific studies focusing on the use of this compound in the development of polymers, organic electronics, or other advanced materials have not been reported.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in N-Benzyl-2-benzoxazolamine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound and related benzoxazole (B165842) derivatives. These computational tools can significantly accelerate the pace of discovery and optimization by predicting molecular properties, elucidating structure-activity relationships (SAR), and designing novel compounds with desired characteristics.

Machine learning algorithms, such as those used in Quantitative Structure-Activity Relationship (QSAR) modeling, can build predictive models based on existing experimental data. For instance, 3D-QSAR studies on benzoxazole derivatives have successfully been used to create models that correlate molecular fields with biological activities. nih.govtandfonline.com These models can then be used to virtually screen large libraries of potential this compound analogues, prioritizing those with the highest predicted efficacy for synthesis and testing. This approach has the potential to drastically reduce the time and cost associated with traditional drug discovery pipelines.

Furthermore, AI can be employed to analyze complex datasets generated from high-throughput screening, identifying subtle patterns that may not be apparent to human researchers. Generative models, a subset of AI, can even propose entirely new molecular structures with optimized properties, pushing the boundaries of chemical innovation. eurekalert.org The application of these in silico methods is a burgeoning field that promises to guide the synthesis of more potent and selective benzoxazole-based compounds. nih.govtandfonline.com

Table 1: Application of Machine Learning in Benzoxazole Research

Machine Learning Application Description Potential Impact on this compound Research
QSAR Modeling Develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. Rapidly screen virtual libraries of this compound derivatives to identify promising candidates for synthesis.
Molecular Docking Simulations Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Elucidate the binding mode of this compound with biological targets, guiding the design of more potent inhibitors.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules. Understand the dynamic behavior of this compound in biological systems and predict its stability and interactions.

| Generative Adversarial Networks (GANs) | A class of machine learning frameworks that can generate new data with the same statistics as the training set. | Design novel this compound analogues with optimized properties for specific applications. |

Development of Novel Spectroscopic and Imaging Techniques for In Situ Analysis

Advancements in spectroscopic and imaging techniques are crucial for the real-time, in situ analysis of this compound's behavior in complex biological and material systems. While standard techniques like NMR, IR, and mass spectrometry are well-established for structural elucidation, emerging methods offer unprecedented spatial and temporal resolution. nih.gov

Ultrafast spectroscopic techniques, such as femtosecond pump-probe spectroscopy, can be employed to study the photo-initiated dynamics of benzoxazole derivatives. cuni.czchemrxiv.org This could be particularly relevant for understanding the photophysical properties of this compound in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes.

In the realm of bioimaging, the development of novel fluorescent probes based on the benzoxazole scaffold is a promising area. By conjugating this compound with fluorophores, it may be possible to visualize its distribution and interactions within living cells. nih.gov Advanced imaging techniques, such as super-resolution microscopy, could then be used to track the molecule's journey and pinpoint its subcellular localization and targets. This would provide invaluable insights into its mechanisms of action.

Exploration of Supramolecular Chemistry and Self-Assembly of Benzoxazole Scaffolds

The principles of supramolecular chemistry and self-assembly are opening up new avenues for creating functional materials and systems based on the benzoxazole scaffold. The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is a powerful tool for bottom-up nanotechnology.

Research has shown that benzoxazole derivatives can participate in self-assembly processes driven by hydrogen bonding and π-π stacking interactions. rsc.org For instance, carbazole-based vinyl-benzoxazole derivatives have been shown to form gels through self-assembly, with the resulting fibrous structures exhibiting interesting material properties. nih.gov The planar and aromatic nature of the benzoxazole ring system in this compound makes it a prime candidate for forming such ordered assemblies.

By modifying the structure of this compound, it may be possible to control the self-assembly process and create a variety of supramolecular architectures, such as nanofibers, nanotubes, and vesicles. These structures could find applications in areas such as drug delivery, tissue engineering, and organic electronics. The study of how subtle changes in molecular structure influence the resulting supramolecular morphology is a key area for future research.

Interdisciplinary Approaches for Comprehensive this compound Studies

A comprehensive understanding of this compound and its potential applications can only be achieved through interdisciplinary collaboration. The complexity of modern scientific challenges necessitates the integration of expertise from various fields, including synthetic organic chemistry, computational chemistry, molecular biology, materials science, and pharmacology.

For example, the design and synthesis of novel this compound derivatives with enhanced biological activity would benefit from a close collaboration between synthetic chemists and computational modelers. nih.gov The biological evaluation of these compounds would then require the expertise of molecular biologists and pharmacologists to conduct in vitro and in vivo studies. nih.gov Similarly, the development of new materials based on the self-assembly of this compound would involve a partnership between chemists and materials scientists.

Such interdisciplinary approaches are already being employed in the broader field of benzoxazole research, where teams of scientists are working together to tackle complex problems in medicine and materials science. mdpi.com By fostering these collaborations, the scientific community can unlock the full potential of this compound and pave the way for exciting new discoveries.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-(chloromethyl)-1H-benzo[d]imidazole
2-aminophenol (B121084)
2-mercapto benzoxazole
2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole
3-aminothymoquinone
3-ethyl-2- methylbenzo[d]oxazol-3-ium
4-((3-benzylureido)methyl)furan-3-carbonyl azide
4-Chloro-7-nitrobenzofurazan
4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol
5-fluorouracil
azetidinones
benzofuran
benzothiophene
carbon-di-sulfide
chloroacetic acid
chloroacetyl chloride
closoxazole A
closoxazole B
cytarabine
doxorubicin
etoposide
ethyl 2-(benzoxazole-2-ylthio) acetate
ethyl 2-chloroacetate
fenoxaprop-p-ethyl
Flunoxaprofen
gemcitabine
hydrazine hydrate
mefenacet
metamifop
morpholine
N,N-diethyl
N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide
ofloxacin
oxazole (B20620)
phortress
piperidine
potassium carbonate
pyrrolidine
sorafenib
tafamidis
tetra{[1H-benzo(d)imidazol-2-yl]thiol}phthalocyanine
tetra{[benzo(d)thiazol-2-yl]thiol}phthalocyanine
thiazole
thiazolidinones
thioglycolic acid
Thymoquinone
triethanol amine
vancomycin

Q & A

Basic: What are the established synthetic routes for N-Benzyl-2-benzoxazolamine, and how can purity be optimized?

Methodological Answer:
this compound can be synthesized via cyclization of substituted aniline derivatives with benzyl halides or through condensation reactions involving benzoxazole precursors. Key steps include:

  • Reaction Optimization : Use elevated temperatures (80–120°C) and reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity products. GC-MS and HRMS (e.g., m/z 459 [M⁺]) are critical for verifying molecular identity .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and benzyl methylene groups (δ 4.5–5.0 ppm). Coupling constants (J-values) confirm substitution patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., CCDC 1850211) provides bond lengths/angles, confirming planarity of the benzoxazole ring .
  • HRMS : Exact mass measurements (e.g., m/z 286.7130 [M+H]⁺) validate molecular composition .

Basic: What biological activities are associated with benzoxazole derivatives like this compound?

Methodological Answer:
Benzoxazoles exhibit:

  • Antimicrobial Activity : Assess via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : Screen using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Substitutions at the N-benzyl position modulate cytotoxicity .
  • Anti-inflammatory Effects : Measure COX-2 inhibition via ELISA or Western blot .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions; monitor yields via TLC .
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electrophilic substitution sites .
  • QSPR Models : Correlate logP values with bioavailability using software like CODESSA .
  • Molecular Docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina .

Advanced: How should researchers address contradictory data in biological assays?

Methodological Answer:

  • Replication : Repeat assays ≥3 times under controlled conditions (e.g., pH, temperature) .
  • Analytical Cross-Validation : Combine LC-MS (purity) with cell viability assays to rule out false positives .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., benzothiazoles) to identify trends .

Advanced: What thermodynamic data are available for stability studies?

Methodological Answer:

  • NIST Data : Reference enthalpy of formation (ΔfH°) and reaction thermochemistry (ΔrH°) from NIST Chemistry WebBook .
  • TGA/DSC : Measure decomposition temperatures (Td > 200°C) and phase transitions to assess storage stability .

Advanced: How can the pharmacological mechanism of this compound be elucidated?

Methodological Answer:

  • Pathway Analysis : Use RNA sequencing to identify dysregulated genes (e.g., apoptosis markers like Bcl-2) post-treatment .
  • Enzyme Inhibition Assays : Test IC50 values against kinases (e.g., EGFR) using fluorescence polarization .
  • In Vivo Models : Administer in zebrafish or murine xenografts to evaluate bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.